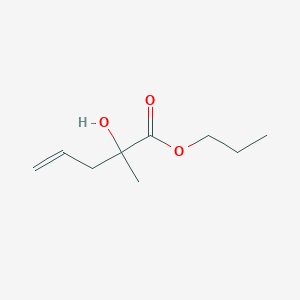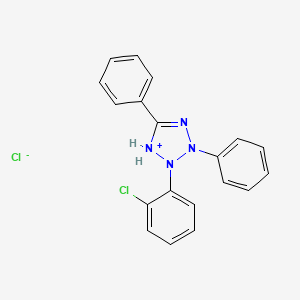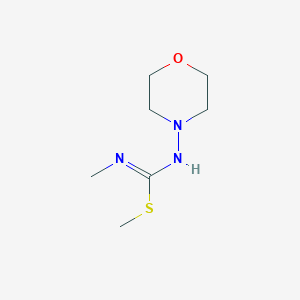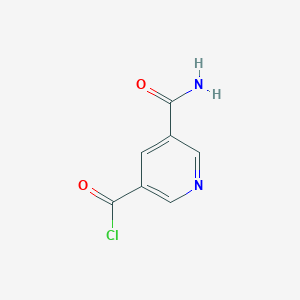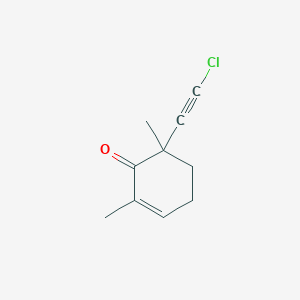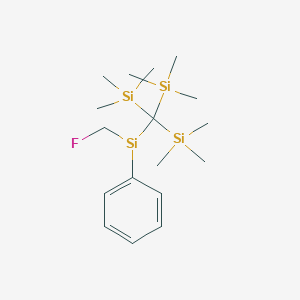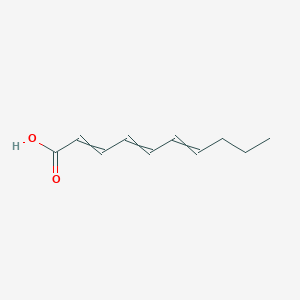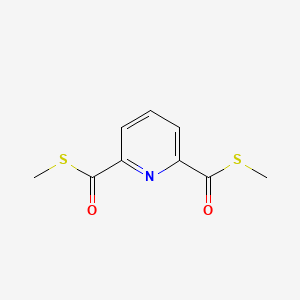
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring, along with two carbothioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate typically involves the reaction of 2,6-dimethylpyridine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction techniques .
Industrial Production Methods
Industrial production of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate groups to thiols or other reduced forms.
Substitution: The methyl groups and carbothioate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: A simpler analog with only methyl groups at the 2 and 6 positions.
6,6’-Dimethyl-2,2’-bipyridine: A related compound with two pyridine rings connected by a single bond and methyl groups at the 6 positions
Uniqueness
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is unique due to the presence of carbothioate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
69945-43-3 |
|---|---|
Fórmula molecular |
C9H9NO2S2 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
2-S,6-S-dimethyl pyridine-2,6-dicarbothioate |
InChI |
InChI=1S/C9H9NO2S2/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
Clave InChI |
FBWNIIUWWWDZAR-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)C1=NC(=CC=C1)C(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
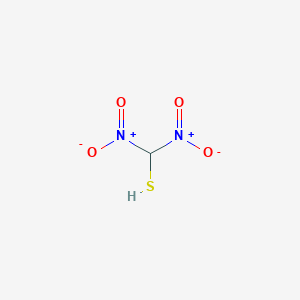

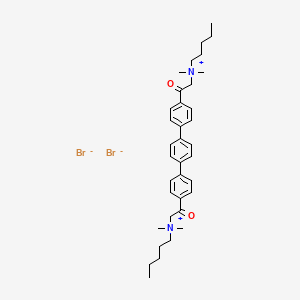
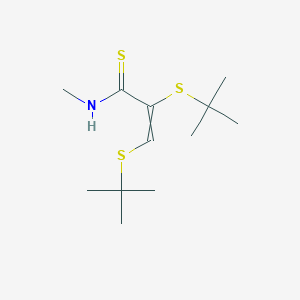
![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
